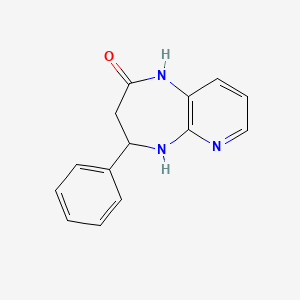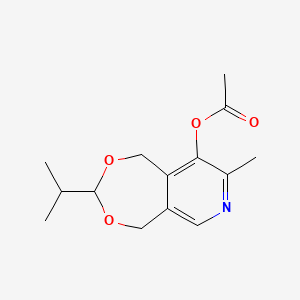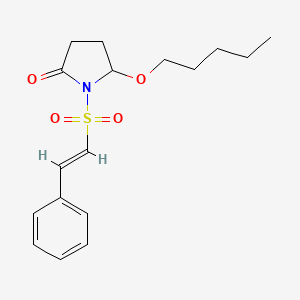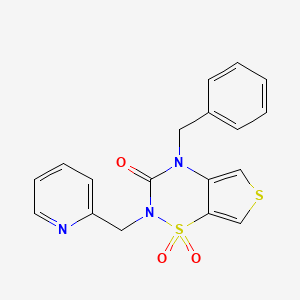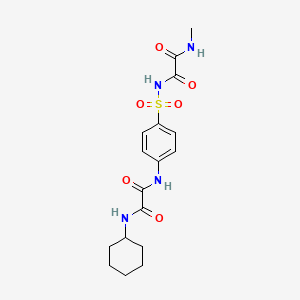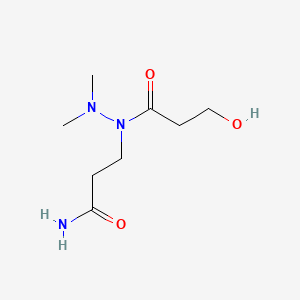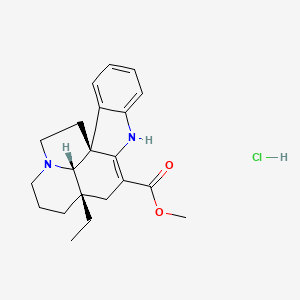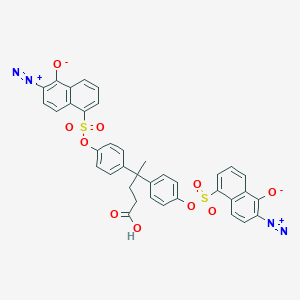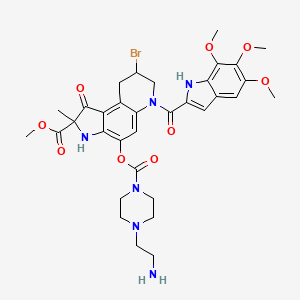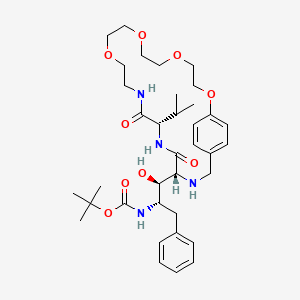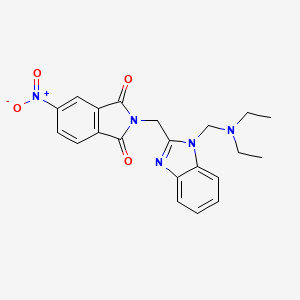
1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Industrial Production Methods: Industrial production methods for such compounds often involve catalytic processes. For instance, Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters can provide isoindoles in very good yields . Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, catalyzed by Rhodium (III), to access 2H-isoindoles .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for these compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various isoindole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Biology: They are employed in biological imaging due to their fluorescence properties.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as inhibitors of protein kinase CK2 by binding to the ATP-binding site of the enzyme . This interaction disrupts the kinase’s activity, which can lead to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent inhibitors of protein kinase CK2.
1-Arylisoindoles: These compounds are synthesized through palladium-catalyzed cascade C-H transformations and have similar structural features.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-((1-((diethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to act as a fluorophore with aggregation-induced emission characteristics makes it particularly valuable for biological imaging applications .
Propiedades
Número CAS |
115398-90-8 |
|---|---|
Fórmula molecular |
C21H21N5O4 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
2-[[1-(diethylaminomethyl)benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C21H21N5O4/c1-3-23(4-2)13-25-18-8-6-5-7-17(18)22-19(25)12-24-20(27)15-10-9-14(26(29)30)11-16(15)21(24)28/h5-11H,3-4,12-13H2,1-2H3 |
Clave InChI |
PCXDCRSZNVOVOB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CN1C2=CC=CC=C2N=C1CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


